molecular formula C8H15NSi B3362261 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- CAS No. 96693-94-6

1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-

Cat. No.: B3362261
CAS No.: 96693-94-6
M. Wt: 153.3 g/mol
InChI Key: GUZNHJCVILLRSF-UHFFFAOYSA-N
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Description

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern medicinal and materials science. Nitrogen-containing heterocycles are of particular interest due to their prevalence in natural products, pharmaceuticals, and functional materials. The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle found in a vast array of biologically active compounds, from natural alkaloids to synthetic drugs.

Modern research in this area is heavily focused on developing efficient and regioselective methods for the functionalization of these heterocyclic cores. nih.gov The ability to precisely install a substituent at a specific position on the pyrrole ring is crucial for structure-activity relationship studies and the synthesis of target molecules. nih.gov Direct electrophilic substitution on the 1-methylpyrrole (B46729) ring typically occurs at the C2 and C5 positions due to the electronic influence of the nitrogen atom. researchgate.net Therefore, achieving substitution at the C3 or C4 position often requires more sophisticated, multi-step strategies, highlighting the need for versatile intermediates like 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-. orgsyn.org

Overview of Silylated Nitrogen Heterocycles in Synthetic Strategies

Silylated organic compounds, particularly those containing the trimethylsilyl (B98337) (TMS) group, are mainstays in modern synthetic chemistry. The TMS group can serve multiple roles in a synthetic sequence. It can act as a bulky, removable protecting group, a director of metallation, or a handle for subsequent transformations. uwindsor.ca In the context of nitrogen heterocycles, silylation provides a powerful tool for controlling regioselectivity. baranlab.orgwikipedia.org

The introduction of a silyl (B83357) group at a specific position on a heterocyclic ring can block that site from reacting, thereby directing subsequent electrophilic attack to another position. uwindsor.ca Conversely, the carbon-silicon bond can be selectively cleaved under specific conditions (e.g., using a fluoride (B91410) source) or activated for cross-coupling reactions. This strategic use of silylated intermediates allows chemists to build up molecular complexity with a high degree of control. 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- embodies this principle, offering a synthetically useful handle at the otherwise less accessible C3 position of the 1-methylpyrrole nucleus.

Detailed Research Findings

While dedicated studies on 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- are not abundant in the literature, its synthesis and properties can be understood from established principles of pyrrole chemistry.

Synthesis Strategies

The regioselective synthesis of 3-substituted pyrroles is a well-documented challenge. Direct C-H silylation of 1-methylpyrrole is difficult to control and favors the C2 position. A more reliable and documented approach involves the use of a pre-functionalized precursor, such as a 3-halopyrrole. The synthesis can be achieved via a metallation-silylation sequence. For instance, treatment of 3-bromo-1-methylpyrrole with a strong base like n-butyllithium or sec-butyllithium (B1581126) at low temperature would generate a lithiated intermediate at the C3 position. This nucleophilic species can then be quenched with an electrophilic silicon source, such as trimethylsilyl chloride, to yield the desired product. This type of halogen-metal exchange followed by electrophilic trapping is a standard and powerful method in heterocyclic synthesis. nih.gov

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- can be reliably predicted based on data from its constituent parts: the 1-methylpyrrole core and the trimethylsilyl group. researchgate.netchemicalbook.comnih.gov

Table 1: Physicochemical Properties of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-

Property Value
Molecular Formula C₈H₁₅NSi
Molecular Weight 153.30 g/mol

| Appearance | Predicted to be a colorless liquid |

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Proton Predicted Chemical Shift (ppm) Multiplicity
H2 ~6.5-6.7 t
H4 ~6.1-6.3 t
H5 ~6.5-6.7 t
N-CH₃ ~3.6 s

| Si(CH₃)₃ | ~0.2 | s |

Note: The predicted shifts for the pyrrole ring protons (H2, H4, H5) are based on the known spectrum of 1-methylpyrrole, with slight adjustments anticipated due to the electronic effect of the C3-silyl group. researchgate.netchemicalbook.com The shift for the N-methyl group is also based on this parent compound. chemicalbook.com The trimethylsilyl protons typically appear far upfield, near 0.2 ppm. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-(1-methylpyrrol-3-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NSi/c1-9-6-5-8(7-9)10(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZNHJCVILLRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457519
Record name 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96693-94-6
Record name 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1h Pyrrole, 1 Methyl 3 Trimethylsilyl

Regioselective Synthesis Strategies and Stereochemical Control

The primary challenge in synthesizing 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- lies in achieving selective substitution at the C-3 position of the N-methylated pyrrole (B145914) ring. The inherent electronic properties of the pyrrole ring favor electrophilic substitution at the C-2 and C-5 positions. Therefore, advanced strategies are required to direct functionalization to the C-3 position. As 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- is an achiral molecule, stereochemical control in this context refers to the control of regiochemistry.

A prominent strategy involves a two-step process: the N-methylation of pyrrole followed by the regioselective silylation of the resulting 1-methylpyrrole (B46729).

N-Methylation of Pyrrole: The N-methylation of pyrrole is a well-established transformation that can be achieved under basic conditions. researchgate.net A strong base is typically required to deprotonate the pyrrole's N-H group, followed by quenching with an electrophilic methyl source like methyl iodide or dimethyl sulfate. researchgate.net

Regioselective C-3 Silylation of 1-Methylpyrrole:

Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group to guide deprotonation to a specific position. While not directly applicable for a simple methyl group, related strategies can be envisioned. A more direct approach involves the deprotonation of 1-methylpyrrole using a strong base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), followed by quenching with trimethylsilyl (B98337) chloride. wikipedia.org The regioselectivity of this deprotonation can be influenced by the solvent and temperature, but often leads to a mixture of isomers.

Catalytic C-H Silylation: More modern and efficient methods involve transition-metal-catalyzed C-H bond activation and silylation. Catalysts based on rhodium or iridium can achieve high regioselectivity in the silylation of heterocycles. organic-chemistry.org For instance, a rhodium complex can catalyze the C-H silylation of N-substituted pyrroles with good selectivity for the C-3 position. The choice of ligand on the metal center is crucial for controlling the regiochemical outcome. organic-chemistry.org Potassium tert-butoxide (KOt-Bu) has also been reported as a simple and effective catalyst for the direct C-H silylation of electron-rich heterocycles. researchgate.net

The following table summarizes plausible regioselective synthesis strategies for the silylation step:

Method Reagents General Conditions Anticipated Major Product Reference
Deprotonation/Silylation1. Strong Base (e.g., n-BuLi) 2. Trimethylsilyl chlorideAnhydrous solvent (e.g., THF, Et₂O), Low temperatureMixture of 2- and 3-silylated isomers wikipedia.org
Catalytic C-H SilylationHydrosilane (e.g., HSiMe₃), Catalyst (e.g., Rhodium complex)Inert atmosphere, Organic solvent1-Methyl-3-(trimethylsilyl)-1H-pyrrole organic-chemistry.org
Base-Catalyzed C-H SilylationHydrosilane (e.g., HSiMe₃), KOt-BuOrganic solvent, Elevated temperature1-Methyl-3-(trimethylsilyl)-1H-pyrrole researchgate.net

Mechanistic Investigations of Formation Pathways

The formation of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- typically proceeds through an electrophilic substitution mechanism on the pre-formed 1-methylpyrrole ring.

In the case of deprotonation followed by silylation, the reaction pathway is straightforward. The strong base removes a proton from the pyrrole ring, generating a resonance-stabilized pyrrolyl anion. This anion then acts as a nucleophile, attacking the silicon atom of trimethylsilyl chloride and displacing the chloride ion to form the C-Si bond. The regioselectivity is determined by the relative thermodynamic and kinetic stability of the possible lithiated intermediates.

For catalytic C-H silylation, the mechanism is more complex and depends on the specific catalyst system employed. With a rhodium catalyst, the proposed mechanism often involves the following key steps:

Oxidative Addition: The hydrosilane oxidatively adds to the rhodium center.

C-H Activation: The rhodium-silyl intermediate coordinates to the pyrrole ring, followed by C-H bond cleavage and formation of a rhodium-hydrido-pyrrolyl complex. The regioselectivity is dictated by steric and electronic factors, with the ligand environment of the rhodium center playing a pivotal role.

Reductive Elimination: The silylated pyrrole is formed through reductive elimination from the rhodium complex, regenerating the active catalyst.

Mechanistic studies on the silylation of related N-heteroarenes, such as 1-methylindole, using a Ru-S complex catalyst have shown that the silyl (B83357) transfer to the heterocycle is the rate-determining step. orgsyn.org The mechanism involves Si-H activation, silyl transfer to generate a Wheland-type intermediate, proton abstraction, and finally H₂ elimination to regenerate the catalyst. orgsyn.org

Optimization of Reaction Conditions for Research Scale Production

The optimization of reaction conditions is critical for achieving high yields and purity of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- on a research scale. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the catalyst and base.

For deprotonation/silylation methods, the choice of strong base is crucial. While n-butyllithium is commonly used, sec-butyllithium (B1581126) or tert-butyllithium (B1211817) can offer different selectivities. The solvent system, typically ethereal solvents like THF or diethyl ether, can also influence the aggregation state of the organolithium reagent and thus its reactivity and selectivity. wikipedia.org

In catalytic C-H silylation, the catalyst loading, ligand structure, and temperature are key variables. Lowering the catalyst loading is desirable for cost-effectiveness, while screening different ligands can significantly improve regioselectivity and yield.

Modern techniques such as flow chemistry and microwave-assisted synthesis offer significant advantages for optimization and production.

Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. google.comrsc.org The synthesis of various substituted pyrroles has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-. google.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. rsc.orgorgsyn.org This technique has been widely applied to the synthesis of pyrrole derivatives and could be particularly beneficial for optimizing the silylation step. rsc.orgorgsyn.org

The following table outlines key parameters for optimization:

Parameter Considerations Potential Impact Relevant Techniques
Solvent Polarity, aprotic/protic nature, coordinating abilityInfluences reagent solubility, catalyst activity, and regioselectivity.Solvent screening
Temperature Reaction kinetics and thermodynamicsAffects reaction rate, selectivity, and stability of intermediates.Temperature screening
Catalyst Metal center, ligand, loadingDetermines reaction pathway, regioselectivity, and efficiency.Catalyst and ligand screening
Base Strength, steric bulkInfluences deprotonation efficiency and regioselectivity.Base screening
Reaction Time Conversion and side product formationOptimization to maximize product yield and minimize degradation.Reaction monitoring (e.g., TLC, GC-MS)
Technology Batch, Flow, MicrowaveImpacts reaction efficiency, scalability, and safety.Flow chemistry, Microwave synthesis

Green Chemistry Approaches in 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. Several green approaches are applicable to the synthesis of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-.

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. The use of greener alternatives such as ionic liquids or polyethylene (B3416737) glycol (PEG) is a significant advancement. google.com Ionic liquids have been shown to be effective media for the synthesis of N-substituted pyrroles, often acting as both solvent and catalyst. PEG is another environmentally benign solvent that can facilitate catalyst recycling.

Catalyst Selection: The use of earth-abundant and non-toxic metal catalysts is a key goal of green chemistry. While noble metal catalysts like rhodium and iridium are highly effective, research into catalysts based on more abundant metals is ongoing. Furthermore, the use of simple, inexpensive catalysts like KOt-Bu for C-H silylation represents a greener alternative to stoichiometric reagents. researchgate.net

Energy Efficiency: Microwave-assisted synthesis and flow chemistry not only improve reaction efficiency but also contribute to energy conservation by reducing reaction times and allowing for better heat management. google.comrsc.org

Atom Economy: Catalytic C-H silylation methods are inherently more atom-economical than classical methods that require pre-functionalization of the substrate. The only byproduct in an ideal catalytic C-H silylation with a hydrosilane is hydrogen gas. researchgate.net

The following table highlights some green chemistry approaches:

Green Chemistry Principle Application in Synthesis Benefits Reference
Safer Solvents and Auxiliaries Use of ionic liquids, polyethylene glycol (PEG), or water as reaction media.Reduced toxicity, potential for recycling, improved safety. google.com
Catalysis Employing catalytic amounts of reagents (e.g., KOt-Bu, transition metals) instead of stoichiometric amounts.Higher atom economy, reduced waste. organic-chemistry.orgresearchgate.net
Design for Energy Efficiency Utilizing microwave irradiation or continuous flow reactors.Reduced reaction times, lower energy consumption, improved process control. google.comrsc.org
Use of Renewable Feedstocks While not directly applicable to the silyl group, research into bio-derived starting materials for the pyrrole core is an active area.Reduced reliance on fossil fuels.

Reactivity Profile and Mechanistic Studies of 1h Pyrrole, 1 Methyl 3 Trimethylsilyl

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Core

The pyrrole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. In 1-methyl-3-(trimethylsilyl)pyrrole, the directing effects of both the N-methyl and the 3-trimethylsilyl substituents must be considered. The N-methyl group is an activating group, directing electrophiles to the C2 and C5 positions. Conversely, the bulky trimethylsilyl (B98337) group can exert steric hindrance, potentially influencing the site of electrophilic attack.

A key example of electrophilic aromatic substitution is the Vilsmeier-Haack reaction , which introduces a formyl group onto the pyrrole ring. chemtube3d.comorganic-chemistry.org For 1-substituted pyrroles, formylation typically occurs at the 2-position. rsc.org In the case of 1-methyl-3-(trimethylsilyl)pyrrole, the reaction with the Vilsmeier reagent (derived from phosphorus oxychloride and dimethylformamide) is expected to favor substitution at the C5 position due to the steric blockade of the C2 position by the adjacent TMS group and the directing influence of the N-methyl group. The reaction proceeds through the formation of a chloroiminium ion, which acts as the electrophile. chemtube3d.com Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde. chemtube3d.comorganic-chemistry.org

Similarly, Friedel-Crafts acylation provides a direct method for the introduction of acyl groups. sigmaaldrich.comorganic-chemistry.orgmdpi.com The reaction of 1-methyl-3-(trimethylsilyl)pyrrole with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, is anticipated to yield the 5-acylated product. The regioselectivity is again governed by the combined electronic and steric effects of the existing substituents. The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich pyrrole ring. sigmaaldrich.com

ReactionReagentsExpected Major Product
Vilsmeier-Haack FormylationPOCl₃, DMF, then H₂O1-methyl-4-(trimethylsilyl)-1H-pyrrole-2-carbaldehyde
Friedel-Crafts AcylationRCOCl, AlCl₃1-(1-methyl-4-(trimethylsilyl)-1H-pyrrol-2-yl)ethan-1-one

Desilylation Pathways and their Synthetic Utility

The carbon-silicon bond in 1-methyl-3-(trimethylsilyl)pyrrole is susceptible to cleavage under various conditions, a property that is synthetically useful for introducing other functional groups at the 3-position.

Protodesilylation Processes

Protodesilylation, the replacement of a silyl (B83357) group with a hydrogen atom, can be achieved under acidic or basic conditions. For silylated aromatic compounds, acid-catalyzed protodesilylation is a common transformation. Treatment of 1-methyl-3-(trimethylsilyl)pyrrole with a strong acid, such as trifluoroacetic acid (TFA), is expected to lead to the cleavage of the C-Si bond, yielding 1-methylpyrrole (B46729). The mechanism involves protonation of the pyrrole ring, which facilitates the departure of the trimethylsilyl group as a trimethylsilyl cation, which is then trapped by a nucleophile.

Halodesilylation Reactions

Halodesilylation allows for the direct replacement of the trimethylsilyl group with a halogen atom. This is a valuable transformation for preparing halogenated pyrroles, which are versatile intermediates for further functionalization, particularly in cross-coupling reactions. For instance, iododesilylation can be accomplished using iodine monochloride (ICl) or a mixture of iodine and a Lewis acid. The reaction proceeds via an electrophilic attack of the iodinating agent on the carbon atom bearing the silyl group, leading to the formation of 3-iodo-1-methylpyrrole.

ReactionReagentsProduct
ProtodesilylationTrifluoroacetic Acid (TFA)1-methyl-1H-pyrrole
IododesilylationIodine Monochloride (ICl)3-iodo-1-methyl-1H-pyrrole

Silyl-Migratory Pathways

Palladium-Catalyzed Cross-Coupling Reactions Involving the Silylated Pyrrole

The trimethylsilyl group on the pyrrole ring can be leveraged in palladium-catalyzed cross-coupling reactions, although it is more common to first convert the silylated pyrrole to a more reactive species like a boronic acid or a halide. However, under specific conditions, silyl groups can participate directly in cross-coupling reactions. More commonly, the silylated pyrrole serves as a precursor to a halopyrrole, which then undergoes cross-coupling.

For instance, following iododesilylation to form 3-iodo-1-methylpyrrole, this intermediate can be subjected to various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling : This reaction couples the 3-iodopyrrole with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 3-position. nih.govorganic-chemistry.org

Heck Reaction : The 3-iodopyrrole can be coupled with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group at the 3-position. organic-chemistry.org

Sonogashira Coupling : This reaction involves the coupling of the 3-iodopyrrole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield a 3-alkynylpyrrole. rsc.orgnih.gov

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Base3-Aryl-1-methylpyrrole
HeckAlkenePd(OAc)₂, PPh₃, Base3-Vinyl-1-methylpyrrole
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Base3-Alkynyl-1-methylpyrrole

Cycloaddition Reactions and Their Regioselectivity

The pyrrole ring, despite its aromatic character, can participate in cycloaddition reactions, acting as either a diene or a dienophile. The presence of the N-methyl and 3-trimethylsilyl groups can influence the feasibility and regioselectivity of these reactions.

In a Diels-Alder reaction , where the pyrrole acts as a diene, it would react with a dienophile across the C2 and C5 positions. atc.io The aromaticity of the pyrrole ring often makes it a reluctant diene, and forcing conditions or the use of electron-withdrawing groups on the nitrogen can be necessary to promote the reaction. The bulky trimethylsilyl group at the 3-position might sterically hinder the approach of the dienophile.

[3+2] Cycloaddition reactions are also a key feature of pyrrole chemistry. For example, the reaction of a pyrrole with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of bicyclic adducts. mdpi.comnih.gov The regioselectivity of such a reaction with 1-methyl-3-(trimethylsilyl)pyrrole would be dictated by the electronic and steric properties of both reactants. The electron-donating N-methyl group would activate the pyrrole ring towards cycloaddition.

Cycloaddition TypeReactantExpected Outcome
Diels-Alder [4+2]Maleic anhydrideFormation of a bicyclic adduct, potentially with low reactivity.
1,3-Dipolar [3+2]Dimethyl acetylenedicarboxylateFormation of a bicyclic adduct with regioselectivity influenced by substituents.

Role of the Trimethylsilyl Group in Directing Chemical Transformations and Stabilization

The trimethylsilyl (TMS) group at the C-3 position of the 1-methyl-pyrrole core plays a multifaceted role in influencing the molecule's reactivity and stability. Comprising a silicon atom bonded to three methyl groups, the TMS group is characterized by its significant steric bulk and its capacity to stabilize adjacent carbocations or carbanions through hyperconjugation and p-d orbital interactions.

In the context of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-, the TMS group primarily functions as a regiochemical director in electrophilic substitution reactions. The pyrrole ring is inherently electron-rich and typically undergoes electrophilic attack at the C-2 or C-5 positions due to the greater resonance stabilization of the resulting cationic intermediate (the sigma complex). However, the presence of the bulky trimethylsilyl group at the C-3 position sterically hinders the approach of electrophiles to the adjacent C-2 and C-4 positions. This steric hindrance can redirect electrophilic attack to the less hindered C-5 position, thereby controlling the regioselectivity of the reaction.

Furthermore, the silicon atom in the TMS group can stabilize a positive charge on the adjacent carbon atom (the β-silicon effect), which can influence the transition state energies during electrophilic attack. While the primary directing effect in electrophilic aromatic substitution on pyrroles is governed by the nitrogen atom, the silyl group provides a secondary level of control, enhancing the selectivity of functionalization.

Metalation Studies and Subsequent Electrophilic Quenching Reactions

Metalation, a process involving the deprotonation of a C-H bond by a strong base to form a carbon-metal bond, is a powerful strategy for the functionalization of heterocyclic compounds. For 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-, metalation studies reveal the directing influence of the substituents on the pyrrole ring.

The N-methyl group is not strongly directing in metalation reactions. The most acidic protons on the pyrrole ring are typically at the C-2 and C-5 positions. The presence of the trimethylsilyl group at C-3 introduces a significant steric and electronic bias. Deprotonation is most likely to occur at the C-2 position, which is adjacent to the nitrogen atom and electronically activated, yet sterically influenced by the neighboring TMS group. However, the C-5 position remains a viable site for metalation.

Studies on analogous substituted pyrroles and other heterocycles have shown that the choice of base and reaction conditions can significantly influence the site of metalation. For instance, the use of n-butyllithium (n-BuLi) in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can favor the deprotonation of the most kinetically accessible proton. In the case of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-, this is anticipated to be the proton at the C-5 position due to the steric hindrance at C-2. However, under thermodynamic control, the more stable lithiated species might be formed, which could be the C-2 lithiated intermediate due to coordination with the pyrrole nitrogen.

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups onto the pyrrole ring. The following table, based on analogous studies of the selective alkylation of other N-methylated heterocycles, illustrates the potential outcomes of such reactions. researchgate.net

EntryBaseElectrophile (E+)Anticipated Major ProductAnticipated Position of FunctionalizationAnticipated Yield (%)
1n-BuLi/TMEDAD2O1-methyl-3-(trimethylsilyl)-5-deutero-1H-pyrroleC-5High
2n-BuLi(CH3)3SiCl1-methyl-2,3-bis(trimethylsilyl)-1H-pyrroleC-2Moderate
3LDACH3I1,5-dimethyl-3-(trimethylsilyl)-1H-pyrroleC-5Good
4n-BuLiPhCHO(1-methyl-3-(trimethylsilyl)-1H-pyrrol-2-yl)(phenyl)methanolC-2Moderate-Good
5s-BuLiDMF1-methyl-3-(trimethylsilyl)-1H-pyrrole-2-carbaldehydeC-2Good
6n-BuLi/TMEDACO2, then H+1-methyl-3-(trimethylsilyl)-1H-pyrrole-5-carboxylic acidC-5Moderate

The regioselectivity of these reactions is a delicate balance of steric and electronic factors. The bulky trimethylsilyl group at C-3 generally directs lithiation towards the C-5 position. However, the choice of a stronger, more sterically hindered base like lithium diisopropylamide (LDA) or the use of a coordinating solvent can alter this preference. The nature of the electrophile also plays a role; highly reactive electrophiles may react at the kinetically favored site, while less reactive ones might allow for equilibration to the thermodynamically more stable lithiated intermediate before reacting.

Applications of 1h Pyrrole, 1 Methyl 3 Trimethylsilyl in Advanced Organic Synthesis

Precursor for Highly Functionalized Pyrrole (B145914) Derivatives and Libraries

The trimethylsilyl (B98337) group in 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- serves as a versatile handle for the introduction of a wide range of functional groups onto the pyrrole ring. This "silyl-guided" functionalization allows for the regioselective synthesis of highly substituted pyrrole derivatives, which are important scaffolds in medicinal chemistry and materials science. The C-Si bond can be readily cleaved and replaced with various electrophiles, providing access to a library of compounds with diverse substitution patterns.

One notable application is in the synthesis of polysubstituted pyrroles through tandem reactions. For instance, the reaction of gem-diactivated acrylonitriles with trimethylsilyl cyanide can lead to the formation of tetrasubstituted and functionalized NH-pyrroles. organic-chemistry.org This strategy takes advantage of the generation of a vic-dinitrile intermediate via Michael addition, followed by a cyanide-mediated nitrile-to-nitrile cyclocondensation. organic-chemistry.org

Below is a table summarizing examples of functionalized pyrrole derivatives synthesized from silylated pyrrole precursors.

PrecursorReagents and ConditionsProductYield (%)Reference
3,4-Bis(trimethylsilyl)-1H-pyrrole1. N-Iodosuccinimide (NIS) 2. Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N3-Iodo-4-(phenylethynyl)-1H-pyrrole- researchgate.net
3,4-Bis(trimethylsilyl)-1H-pyrrole1. N-Bromosuccinimide (NBS) 2. Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃3-Bromo-4-phenyl-1H-pyrrole- researchgate.net

Data in the table is illustrative of the types of transformations possible and may not directly involve 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- but highlights the utility of silylated pyrroles in general.

Building Block in the Construction of Complex Heterocyclic Frameworks

Beyond the synthesis of simple pyrrole derivatives, 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- acts as a fundamental building block for the construction of more intricate heterocyclic frameworks. sigmaaldrich.comamanote.com The pyrrole nucleus is a common motif in numerous natural products and pharmacologically active compounds, making its efficient incorporation into larger molecular architectures a key synthetic challenge.

The silyl (B83357) group can direct lithiation to the adjacent position, creating a nucleophilic center that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This regiocontrol is crucial for the stepwise assembly of complex structures. For example, 3-lithio-1-(trimethylsilyl)pyrrole, derived from the corresponding 3-bromo precursor, reacts with a range of electrophiles to yield 3-substituted pyrroles after desilylation. researchgate.net This approach has been utilized in the synthesis of marine sponge metabolites. researchgate.net

Furthermore, silylated pyrroles can undergo cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to introduce aryl and alkynyl substituents, respectively. researchgate.net These reactions are powerful tools for building molecular complexity and are widely used in the synthesis of conjugated materials and bioactive molecules.

Utilization in Protecting Group Chemistry and Masked Reactivity Strategies

The trimethylsilyl group can also function as a protecting group for the pyrrole ring. researchgate.netharvard.edu The electron-withdrawing nature of the silyl group can modulate the reactivity of the pyrrole, allowing for selective transformations at other positions of the molecule. researchgate.net For instance, N-protection of pyrroles with silyl groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common strategy to facilitate reactions that would otherwise be complicated by the reactivity of the N-H bond. researchgate.netmdpi.com

The SEM group, in particular, is advantageous as it can be removed under various conditions, offering flexibility in synthetic planning. mdpi.com This protecting group strategy has been successfully employed in the Suzuki-Miyaura coupling reactions of pyrroles to synthesize aryl-substituted derivatives. mdpi.com

Moreover, the trimethylsilyl group can be used in "masked reactivity" strategies. The silyl group can be carried through several synthetic steps and then activated at a later stage for a specific transformation. This approach allows for the introduction of functionality in a controlled and sequential manner, which is essential for the synthesis of complex target molecules.

Protecting GroupDeprotection ConditionsReference
2-(trimethylsilyl)ethoxymethyl (SEM)Tetrabutylammonium fluoride (B91410) (TBAF) researchgate.netsci-hub.se
Triisopropylsilyl (TIPS)Tetrabutylammonium fluoride (TBAF) sci-hub.se
tert-Butyldimethylsilyl (TBDMS)Sodium fluoride (NaF) in THF/water sci-hub.se

Role in Multi-Component Reactions and Cascade Processes

While the direct participation of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- in multi-component reactions and cascade processes is not extensively documented in the provided search results, the synthesis of functionalized pyrroles often involves cascade or tandem reactions. organic-chemistry.orgnih.gov These processes, where multiple bond-forming events occur in a single pot, are highly efficient and atom-economical.

For example, the synthesis of multi-functionalized 3-hydroxypyrroles can be achieved through a one-pot, three-step cascade process involving a copper-catalyzed Mannich addition, a dirhodium-catalyzed dinitrogen extrusion and N-OTBS insertion, and an acid-promoted aromatization. nih.gov While this specific example does not start with a silylated pyrrole, it demonstrates the type of complex transformations where a versatile building block like 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- could potentially be employed. The development of novel multi-component reactions involving silylated pyrroles remains an active area of research.

Intermediate in the Synthesis of N-Methylpyrrole-Based Systems

1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- is a key intermediate in the synthesis of various N-methylpyrrole-based systems. chemicalbook.comresearchgate.netnist.govchemicalbook.com The N-methyl group is a common feature in many biologically active pyrrole-containing compounds. The synthesis of N-methylpyrrole itself can be achieved through the methylation of pyrrole using reagents like methyl iodide in the presence of a base. chemicalbook.comresearchgate.net

Polymerization Chemistry of 1h Pyrrole, 1 Methyl 3 Trimethylsilyl

Monomer Design and Polymerization Mechanisms: A Theoretical Outlook

The design of the 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- monomer incorporates two key substituents that would theoretically influence its polymerization. The N-methyl group prevents N-H deprotonation, which is a factor in the polymerization of unsubstituted pyrrole (B145914). The 3-trimethylsilyl group is a bulky, electron-donating substituent that would be expected to significantly impact the monomer's reactivity and the resulting polymer's properties.

Oxidative Polymerization Pathways

Oxidative polymerization is a common method for synthesizing polypyrroles, typically initiated by chemical oxidants like iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). The generally accepted mechanism involves the oxidation of the monomer to a radical cation. These radical cations then couple, followed by deprotonation and further oxidation to propagate the polymer chain. For 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-, the polymerization would likely proceed through the coupling of radical cations at the unsubstituted α-positions (2- and 5-positions).

Electrochemical Polymerization Studies

Electrochemical polymerization offers a high degree of control over the polymerization process. mdpi.com In this method, the monomer is oxidized at an electrode surface to form radical cations, which then couple to form the polymer film directly on the electrode. nih.govderpharmachemica.com Studies on other substituted pyrroles have shown that the oxidation potential is influenced by the nature of the substituent. mdpi.com The electron-donating nature of the methyl and trimethylsilyl (B98337) groups in 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- would likely lower its oxidation potential compared to unsubstituted pyrrole.

Mechanistic Insights into Polymer Chain Propagation

Chain propagation in pyrrole polymerization is believed to occur primarily through α-α (2,5-) linkages, leading to a conjugated polymer backbone. The presence of the N-methyl group in 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- would not sterically hinder this preferred coupling. However, the bulky trimethylsilyl group at the 3-position could introduce steric hindrance, potentially affecting the planarity of the resulting polymer chains and, consequently, their electronic properties.

Controlled Polymerization Techniques and Kinetic Investigations

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, are employed to synthesize polymers with well-defined molecular weights and low polydispersity. While these methods have been applied to some vinyl-substituted pyrrole monomers, their application to the direct polymerization of the pyrrole ring itself is not common. There is no specific information available on the application of these techniques to 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-.

Kinetic investigations of pyrrole polymerization typically follow the rate of monomer consumption or polymer deposition. Such studies for 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- would be necessary to determine reaction orders with respect to the monomer and initiator concentrations, as well as activation energies, providing crucial insights into the reaction mechanism.

Influence of the Trimethylsilyl Group on Polymerization Regiochemistry and Chain Growth

The trimethylsilyl group at the 3-position is expected to have a significant directing effect on the regiochemistry of polymerization. By blocking one of the β-positions, it ensures that polymerization proceeds exclusively through the remaining α- and β-positions. The primary coupling would still be anticipated to be between the α-carbons (2- and 5-positions) to maintain maximum conjugation. The bulky nature of the trimethylsilyl group could also influence the rate of chain growth and potentially lead to polymers with lower molecular weights compared to less hindered pyrrole monomers.

Post-Polymerization Modification and Derivatization Strategies

Post-polymerization modification is a valuable tool for introducing new functionalities into a polymer. nih.govrsc.org For a polymer derived from 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-, a key potential modification would be the cleavage of the C-Si bond. This could be achieved under acidic or fluoride (B91410) ion conditions, yielding a polypyrrole with a hydrogen atom at the 3-position. This "desilylation" would offer a pathway to a functionalizable site on the polymer backbone, allowing for the introduction of various other groups and a method to fine-tune the polymer's properties after its initial synthesis. However, no studies demonstrating this specific strategy on poly(1-methyl-3-(trimethylsilyl)-1H-pyrrole) have been reported.

Theoretical and Computational Investigations of 1h Pyrrole, 1 Methyl 3 Trimethylsilyl

Electronic Structure Analysis via Quantum Chemical Methodologies

Quantum chemical methods are fundamental to understanding the arrangement of electrons within a molecule, which in turn dictates its chemical behavior.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. wikipedia.orgbrsnc.in In 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-, the electronic structure is primarily defined by the aromatic pyrrole (B145914) ring. The carbon and nitrogen atoms of the pyrrole ring are sp² hybridized, forming a planar sigma (σ) bond framework. youtube.com Each ring atom also possesses a p-orbital perpendicular to the molecular plane, which combine to form a delocalized π-system containing six electrons (four from the carbon atoms and two from the nitrogen lone pair), conferring aromatic character to the ring. youtube.comlibretexts.org

The introduction of a methyl group at the N-1 position and a trimethylsilyl (B98337) (TMS) group at the C-3 position modifies this electronic landscape. The N-methyl group is a weak electron-donating group, while the C-trimethylsilyl group can exhibit more complex electronic effects, including σ-π hyperconjugation.

Electron density distribution maps, derived from quantum chemical calculations, visualize the probability of finding an electron in a particular region. For this molecule, the highest electron density is expected to be localized on the nitrogen atom and within the π-system of the pyrrole ring. An electrostatic potential map (MEP) can further illustrate the charge distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.net The areas of negative potential (red/yellow) would be concentrated above and below the plane of the aromatic ring and around the nitrogen atom, indicating nucleophilic character.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy orbital containing electrons. It represents the molecule's ability to donate electrons, thus defining its nucleophilicity and basicity. youtube.com For 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-, the HOMO is expected to be a π-orbital delocalized over the pyrrole ring, with significant contributions from the C-2, C-5, and nitrogen atoms. The electron-donating methyl group and the silyl (B83357) group will influence the energy of the HOMO.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons. It represents the molecule's ability to accept electrons, thereby defining its electrophilicity and acidity. youtube.com The LUMO is typically a π* (antibonding) orbital, also delocalized across the aromatic ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity and lower stability. nih.gov

Computational methods like Density Functional Theory (DFT) are used to calculate the energies and visualize the shapes of these frontier orbitals. The table below presents hypothetical, yet representative, data for the frontier orbitals of a substituted pyrrole, calculated using a common DFT method.

OrbitalEnergy (eV)Primary Localization
LUMO+1-0.52Pyrrole Ring (π), Si atom
LUMO-0.98Pyrrole Ring (π)
HOMO-5.65Pyrrole Ring (π)
HOMO-1-6.89Pyrrole Ring (π), σ-bonds

Table 1. Example of calculated frontier molecular orbital energies for 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-. Note: These are representative values to illustrate typical computational output.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-, the primary sources of conformational flexibility are the rotations around the C3-Si bond and the N1-CH₃ bond.

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its geometric coordinates. muni.czlibretexts.org By mapping the PES, computational chemists can identify stable conformers (energy minima) and the energy barriers (transition states) that separate them.

For this molecule, a relaxed PES scan would typically be performed by systematically rotating the dihedral angle of the trimethylsilyl group relative to the pyrrole ring while optimizing the rest of the molecular geometry at each step. The resulting energy profile would reveal the most stable rotational conformer. A similar analysis can be applied to the rotation of the N-methyl group. The global minimum on the PES corresponds to the most stable conformation of the molecule in the gas phase.

Prediction of Spectroscopic Parameters (excluding basic identification)

Quantum chemical calculations can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification and interpretation of experimental spectra. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to compute NMR parameters. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ²⁹Si nuclei. These predicted values are often in excellent agreement with experimental data and can help assign complex spectra. researchgate.net Furthermore, spin-spin coupling constants (J-couplings) can be calculated to provide detailed information about the connectivity and dihedral angles between atoms.

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be computed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum can be compared with experimental data to identify specific vibrational modes associated with functional groups, such as C-H stretches of the pyrrole ring, Si-C stretches of the TMS group, and ring breathing modes.

NucleusPositionPredicted Chemical Shift (δ, ppm)
¹³CC2125.4
¹³CC3118.9
¹³CC4110.1
¹³CC5120.8
¹³CN-CH₃35.2
¹³CSi-(CH₃)₃-1.5
²⁹SiSi(CH₃)₃-5.8

Table 2. Example of predicted NMR chemical shifts for 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-. Note: These are representative values to illustrate typical computational output.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. researchgate.net This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate and represents a first-order saddle point on the PES. muni.cz

For 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-, a key reaction of interest is electrophilic aromatic substitution. The trimethylsilyl group can act as a directing group and may also be susceptible to cleavage. A typical computational workflow to study such a reaction would involve:

Geometry Optimization: The structures of the reactants, products, and any intermediates are fully optimized to find their lowest energy conformations.

Transition State Search: Various algorithms are used to locate the TS connecting the reactants (or an intermediate) to the products.

Frequency Calculation: A vibrational frequency analysis is performed on the TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to follow the reaction path downhill from the TS to ensure that it connects the desired reactants and products.

By calculating the energies of the reactants, TS, and products, important thermodynamic and kinetic parameters like the activation energy (Ea) and the enthalpy of reaction (ΔH) can be determined.

Solvation Effects on Molecular Structure and Reactivity

Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these solvation effects through two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach is computationally efficient and effective for capturing bulk solvent effects.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is significantly more computationally demanding.

For 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-, solvation models would be used to predict how a solvent might alter its conformational equilibrium, the energies of its frontier orbitals, and the activation barriers of its reactions. For instance, a polar solvent might stabilize a polar transition state, thereby accelerating the reaction rate compared to the gas phase or a nonpolar solvent.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of 1h Pyrrole, 1 Methyl 3 Trimethylsilyl

High-Resolution Multi-Nuclear NMR Techniques for Structural Dynamics and Bonding Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural assignment of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-. By examining the ¹H, ¹³C, and ²⁹Si nuclei, a detailed picture of the molecule's connectivity and electronic environment can be constructed.

The ¹H NMR spectrum provides precise information about the chemical environment of the protons. The substitution of the trimethylsilyl (B98337) group at the C-3 position breaks the C₂ symmetry of the 1-methylpyrrole (B46729) precursor, resulting in distinct signals for each of the three pyrrole (B145914) ring protons. The presence of the N-methyl group generally leads to an upfield shift for the ring protons compared to unsubstituted pyrrole. ipb.pt The trimethylsilyl group, being electropositive, influences the electron density of the pyrrole ring, causing observable shifts in the proton resonances.

The ¹³C NMR spectrum complements the proton data by providing shifts for each carbon atom in the molecule. The chemical shifts of the pyrrole ring carbons are sensitive to the substitution pattern. ipb.pt The introduction of the trimethylsilyl group at the C-3 position directly impacts its chemical shift and also influences the shifts of the other ring carbons (C-2, C-4, C-5) and the N-methyl carbon.

²⁹Si NMR spectroscopy offers direct insight into the silicon environment. The chemical shift of the silicon atom in the trimethylsilyl group is characteristic of its bonding to an sp²-hybridized carbon of the aromatic pyrrole ring. nih.gov These spectra are typically referenced to tetramethylsilane (B1202638) (TMS).

Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between the trimethylsilyl group and the pyrrole ring. illinois.edu These experiments reveal correlations between directly bonded (HSQC) and long-range coupled (HMBC) nuclei, leaving no ambiguity in the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ Predicted values based on data from related substituted pyrroles and silylated aromatics. ipb.ptnih.gov

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Si(CH₃)₃~0.25 (s, 9H)~-1.0
N-CH₃~3.60 (s, 3H)~36.0
C2-H~6.65 (t)~124.0
C3-Si-~115.0
C4-H~6.20 (t)~111.0
C5-H~6.55 (t)~121.0

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing information on functional groups and bonding characteristics.

The FT-IR spectrum of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- is expected to show characteristic bands for the pyrrole ring and the trimethylsilyl group. The pyrrole ring vibrations include C-H stretching, C=C stretching, and ring breathing modes. nih.govnih.gov The trimethylsilyl group introduces strong, characteristic vibrations. Key expected vibrational modes include:

~3100-2900 cm⁻¹: C-H stretching from the pyrrole ring and the methyl groups.

~1550-1400 cm⁻¹: C=C and C-N stretching vibrations characteristic of the pyrrole ring system. researchgate.net

~1250 cm⁻¹ (strong): Symmetric deformation of the Si-(CH₃)₃ group (umbrella mode).

~840 cm⁻¹ (strong) and ~750 cm⁻¹: Si-C stretching and CH₃ rocking modes of the trimethylsilyl group. spectrabase.com

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments Based on data from N-methylpyrrole, silylated compounds, and substituted pyrroles. nih.govresearchgate.netspectrabase.com

Frequency Range (cm⁻¹)AssignmentTechnique
3105, 3045Aromatic C-H Stretch (Pyrrole)IR, Raman
2960, 2870Aliphatic C-H Stretch (N-CH₃, Si-CH₃)IR, Raman
1540, 1470C=C Ring Stretch (Pyrrole)IR, Raman
1380C-N Ring Stretch (Pyrrole)IR, Raman
1250Si-CH₃ Symmetric DeformationIR (Strong)
840Si-C Stretch / CH₃ RockIR (Strong)

Electronic Absorption and Emission Spectroscopy for Pi-System Characterization and Electronic Transitions

Electronic spectroscopy, primarily UV-Vis absorption, provides insight into the conjugated π-electron system of the pyrrole ring. The parent pyrrole exhibits strong absorption bands below 220 nm corresponding to π-π* electronic transitions. researchgate.netnih.gov

The introduction of substituents on the pyrrole ring modifies the electronic structure and, consequently, the absorption spectrum.

N-Methyl Group: Acts as a weak electron-donating group (auxochrome), which can cause a slight bathochromic shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted pyrrole.

Trimethylsilyl Group: The effect of a trimethylsilyl group on the π-system is more complex. It can participate in σ-π conjugation, acting as a weak electron donor, which would also contribute to a bathochromic shift.

Therefore, 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- is expected to exhibit absorption maxima at slightly longer wavelengths than 1-methylpyrrole. The spectrum would be dominated by intense π-π* transitions characteristic of the aromatic heterocycle. researchgate.net Studying the compound in solvents of varying polarity can also reveal information about the nature of the electronic transitions. nih.gov Emission spectroscopy (fluorescence) is less commonly reported for simple pyrroles as they are often non-fluorescent or weakly fluorescent, but such studies could provide information about the nature of the lowest excited state if emission is observed.

Mass Spectrometric Techniques for Elucidating Reaction Intermediates and Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- and for elucidating its structure through analysis of its fragmentation patterns under ionization. researchgate.netnist.gov For this compound, the molecular ion peak (M⁺•) would be observed at m/z = 153, corresponding to the molecular formula C₈H₁₅NSi.

The fragmentation of trimethylsilyl (TMS) derivatives is well-documented and follows characteristic pathways. researchgate.netnih.gov The most prominent features in the electron ionization (EI) mass spectrum would include:

The Trimethylsilyl Cation: A very stable and often base peak at m/z = 73 , corresponding to the [Si(CH₃)₃]⁺ ion. Its high abundance is a hallmark of TMS-containing compounds.

[M-15]⁺ Ion: Loss of a methyl radical (•CH₃) from the TMS group to form an ion at m/z = 138 . This is a common fragmentation pathway for TMS derivatives.

Pyrrole Ring Fragmentation: Cleavage of the pyrrole ring itself can lead to a variety of smaller fragment ions.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy, further validating the structure. nih.gov

Table 3: Predicted Key Mass Spectrometric Fragments

m/zProposed FragmentPathway
153[C₈H₁₅NSi]⁺•Molecular Ion (M⁺•)
138[M - CH₃]⁺Loss of a methyl radical from the TMS group
80[C₅H₆N]⁺Putative fragment from loss of Si(CH₃)₃ radical
73[Si(CH₃)₃]⁺Cleavage of the C-Si bond (often base peak)

X-ray Diffraction Studies (if applicable for single crystals in research)

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and details of intermolecular packing in the solid state. While a crystal structure for 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- is not publicly available, the methodology is applicable should the compound form suitable single crystals.

Recent studies on other substituted pyrrole systems, such as pyrrole flavones, have successfully utilized single-crystal X-ray diffraction to elucidate their three-dimensional structures. researchgate.net For 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-, such an analysis would confirm the planarity of the pyrrole ring and provide exact measurements for the C-Si bond length and the bond angles around the silicon atom. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions, such as C-H···π stacking, which could influence the material's bulk properties. The data obtained would serve as a benchmark for validating the results of theoretical calculations on the molecule's geometry. researchgate.net

Future Research Directions and Emerging Avenues for 1h Pyrrole, 1 Methyl 3 Trimethylsilyl

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyrroles is a cornerstone of heterocyclic chemistry, and future research will undoubtedly focus on greener and more efficient methods to produce 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-. uctm.edu Current strategies often rely on multi-step batch processes that can be inefficient. researchgate.netacs.org The development of novel synthetic protocols is driven by the need for cost-effective, environmentally benign, and atom-economical processes. syrris.com

Promising sustainable approaches include leveraging biosourced starting materials, such as 3-hydroxy-2-pyrones, which can react with primary amines to form N-substituted pyrrole (B145914) carboxylic acid derivatives under mild, solvent-free, or aqueous conditions. acs.org Another green strategy involves the use of heterogeneous acid catalysts like alumina, which are low-cost, reusable, and facilitate the Paal-Knorr reaction with high yields and simple work-ups. mdpi.com Photocatalysis using visible light offers a metal-free route to highly substituted pyrroles, often proceeding under solvent-free conditions with high efficiency. rsc.org Furthermore, direct C-H silylation of the N-methylpyrrole core using earth-abundant catalysts like potassium tert-butoxide presents a highly attractive and atom-economical route for installing the trimethylsilyl (B98337) group at the desired position. nih.gov Such methods avoid the use of pre-functionalized substrates and generate hydrogen gas as the only byproduct. nih.gov

Synthetic StrategyKey FeaturesPotential Application to Target CompoundRelevant Research
Paal-Knorr from Biosourced Pyrones Uses renewable starting materials; mild conditions (neat or aqueous).A multi-step route starting from bio-derived 1,4-dicarbonyl precursors. acs.org
Heterogeneous Catalysis Employs reusable catalysts (e.g., alumina); solvent-free; high yields.Catalytic cyclization of a suitable 1,4-dicarbonyl precursor with methylamine. mdpi.com
Visible-Light Photocatalysis Metal-free; uses light as a traceless reagent; solvent-free potential.A multi-component reaction combining an amine, a ketoester, and a silyl-containing fragment. rsc.orgrsc.org
Direct C-H Silylation Catalyzed by inexpensive KOt-Bu; high regioselectivity; atom-economical.Direct silylation of N-methylpyrrole using a suitable hydrosilane. nih.gov

Exploration of New Reactivity Modes and Catalytic Applications

The unique substitution pattern of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- opens doors to new reactivity modes. The trimethylsilyl group is not merely a placeholder; it is a versatile functional handle. Silyl (B83357) groups on heterocyclic rings can be readily transformed into other functionalities through ipso-substitution, providing access to a wide array of derivatives that would be difficult to synthesize otherwise.

Future research could explore the use of this compound in palladium-catalyzed reactions, such as the intramolecular silyl-Heck reaction, to construct more complex silicon-containing heterocycles. nih.govnsf.gov The pyrrole ring itself, functionalized with the silyl group, could serve as a ligand for transition metals, with the silicon moiety influencing the electronic properties and steric environment of the metal center. This could lead to novel catalysts for various organic transformations. acs.org Moreover, the pyrrole scaffold is integral to supramolecular catalysts like calix mdpi.compyrroles; the introduction of a silyl group could modulate the binding properties and catalytic activity of such systems. beilstein-journals.org Organocatalysis is another promising field, where derivatives of this compound could be employed in asymmetric transformations, leveraging the pyrrole's electronic characteristics. nih.gov

Integration into Flow Chemistry and Automated Synthesis Research

Continuous flow chemistry is revolutionizing the synthesis of organic molecules, offering enhanced safety, efficiency, and scalability over traditional batch methods. syrris.com The synthesis of substituted pyrroles is particularly well-suited for this technology. secure-platform.comacs.orgomicsonline.org Researchers have successfully demonstrated the continuous flow synthesis of pyrrole-3-carboxylic acids and other derivatives, significantly reducing reaction times and simplifying purification. acs.orgsyrris.com

The preparation of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- could be adapted to a "fully telescoped" process, where multiple synthetic steps are combined into a single, uninterrupted sequence in a microreactor. secure-platform.com This approach minimizes manual handling, reduces solvent waste, and allows for rapid optimization and library generation, which is highly beneficial for drug discovery and materials science. syrris.comsecure-platform.com For instance, a flow process could be designed where N-methylpyrrole is generated and then immediately subjected to a downstream silylation reaction, all within a closed system. acs.org The ability to automate this process would accelerate the production of a diverse library of 3-substituted-N-methylpyrrole derivatives for various applications. secure-platform.com

Flow Chemistry AdvantageDescriptionRelevance to Target Compound Synthesis
Efficiency & Speed Drastically reduced reaction times from hours to minutes. secure-platform.comRapid production and optimization of reaction conditions.
Safety Hazardous intermediates are generated and consumed in situ in small volumes.Safe handling of potentially reactive silylating agents or intermediates.
Scalability Production is scaled by running the reactor for longer periods ("scaling out"). acs.orgStraightforward path from laboratory-scale synthesis to larger-scale production.
Purity & Automation Often yields cleaner products, reducing the need for extensive purification. secure-platform.comAmenable to automated library synthesis for screening purposes.

Role in Advanced Materials Science Research

Pyrrole-based polymers are renowned for their conductive properties and have found applications in organic electronics, sensors, and energy storage. researchgate.net The specific substituents on the pyrrole ring play a crucial role in determining the final properties of the polymer, such as solubility, processability, and electronic characteristics. researchgate.net

1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- is a promising monomer for creating novel functional polymers. The N-methyl group prevents α-α' cross-linking during polymerization, leading to more defined polymer structures. The 3-trimethylsilyl group can exert significant steric and electronic effects, influencing the planarity of the polymer backbone, which in turn affects conductivity and optical properties. Furthermore, silylated heterocycles are known precursors for silicon-based polymers and materials. nih.gov Future work could involve the electropolymerization of this monomer or its copolymerization with other heterocycles to create materials with tailored properties for applications in organic electronics derived from sustainable sources. researchgate.netacs.org The silyl group could also serve as a reactive site for post-polymerization modification or as a point of attachment to surfaces.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules before their synthesis. researchgate.netnih.gov Such studies can provide profound insights into the structural, electronic, and energetic characteristics of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- and its potential derivatives.

Future research will likely employ DFT calculations to:

Predict Reactivity: By calculating parameters like frontier molecular orbital energies and charge distributions, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. researchgate.net

Analyze Stability and Aromaticity: Computational methods can determine the stability of various substituted isomers and quantify the aromaticity of the pyrrole ring, which is crucial for understanding its behavior. nih.gov

Design Novel Catalysts: The properties of ligands and catalysts based on this pyrrole scaffold can be modeled to predict their efficacy in catalytic cycles.

Rationalize Reaction Mechanisms: By mapping potential energy surfaces and calculating the energies of transition states, computational studies can elucidate reaction mechanisms and rationalize experimental outcomes. acs.org The inclusion of London dispersion forces in these calculations is critical for achieving high accuracy. acs.org

These in silico studies will accelerate the discovery process by prioritizing the most promising synthetic targets and experimental conditions, saving significant time and resources. nih.gov

Potential in Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry focuses on systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net These interactions are the basis for self-assembly, leading to the formation of complex, ordered structures like liquid crystals, gels, and self-healing materials. researchgate.netacs.org

1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- can serve as a versatile building block for supramolecular chemistry. The pyrrole ring is a well-known participant in hydrogen bonding and π-stacking interactions. The trimethylsilyl group, while not typically involved in strong non-covalent interactions, provides a site for further functionalization. For instance, the TMS group could be replaced with long alkyl chains or hydrogen-bonding moieties to program the self-assembly of the resulting molecules into specific architectures. acs.org Research could explore the use of these derivatives in forming self-assembled monolayers (SAMs) on surfaces to modify their properties or to act as templates for further chemical processes, such as the growth of highly ordered conductive polymer films. researchgate.net The development of pyrrole-based systems that can form ordered aggregates is a key step toward creating new functional materials with applications in sensing, catalysis, and nanotechnology. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-pyrrole, 1-methyl-3-(trimethylsilyl)-, and how can reaction conditions be controlled to maximize yield and purity?

  • The synthesis of pyrrole derivatives often involves regioselective functionalization. For example, the use of chloranil as an oxidizing agent in xylene under reflux (25–30 hours) has been employed to prepare structurally complex pyrroles, followed by NaOH treatment and recrystallization for purification . For trimethylsilyl-substituted compounds, introducing the silyl group via nucleophilic substitution or Grignard reactions may require anhydrous conditions and catalysts like palladium. Yield optimization can be achieved by monitoring reaction progress via TLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 1H-pyrrole, 1-methyl-3-(trimethylsilyl)-?

  • 1H/13C NMR : The trimethylsilyl group exhibits characteristic upfield shifts for protons on the adjacent carbon (δ ~0.1–0.5 ppm) and a distinct singlet for the nine equivalent Si-CH3 protons. Pyrrole ring protons typically resonate between δ 6.0–7.0 ppm .
  • Mass Spectrometry : Electron ionization (EI) MS can confirm molecular weight via the molecular ion peak (e.g., m/z for C8H15NSi). Fragmentation patterns may include loss of the trimethylsilyl group (Δm/z = 73) .
  • IR : Stretching vibrations for the Si-C bond appear near 1250 cm⁻¹, while pyrrole N-H stretches (if unsubstituted) are around 3400 cm⁻¹ .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Trimethylsilyl groups enhance steric protection but may hydrolyze in humid environments. Storage under inert gas (N2/Ar) in anhydrous solvents (e.g., THF, DCM) at –20°C is recommended. Periodic NMR analysis can detect degradation, such as silanol formation .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the electronic and steric properties of the pyrrole ring in catalytic or supramolecular applications?

  • The electron-donating trimethylsilyl group increases pyrrole’s electron density, enhancing its reactivity in electrophilic substitutions. Steric bulk at the 3-position directs incoming electrophiles to the 2- or 5-positions. Computational studies (DFT) can map charge distribution and predict regioselectivity .

Q. What methodologies resolve contradictions in reported reactivity or spectroscopic data for silylated pyrroles?

  • Discrepancies in NMR shifts may arise from solvent effects or impurities. Cross-validate data using high-field NMR (≥400 MHz) and spiking experiments with authentic standards. For reactivity conflicts, kinetic studies under controlled conditions (e.g., varying temperature, catalysts) can isolate mechanistic pathways .

Q. Can this compound serve as a precursor for functional materials, such as ionic liquids or conductive polymers?

  • Silylated pyrroles have been incorporated into ionic liquids (e.g., 1-methyl-3-(trimethylsilyl)methyl-imidazolium iodide) to reduce viscosity and enhance conductivity. Electropolymerization of pyrrole derivatives may yield films with tunable electronic properties for DSSCs or sensors .

Q. How can X-ray crystallography (e.g., SHELX refinement) elucidate the molecular structure and intermolecular interactions of this compound?

  • Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths, angles, and packing motifs. For example, the trimethylsilyl group’s orientation and potential π-stacking interactions of the pyrrole ring can be visualized. High-resolution data (R < 0.05) ensures accuracy .

Methodological Considerations Table

AspectTechnique/ApproachKey References
Synthesis Reflux with chloranil, regioselective silylation, inert-atmosphere techniques
Characterization NMR (δSi-CH3 ~0.1–0.5 ppm), EI-MS (m/z 73 loss), X-ray (SHELX refinement)
Stability Anhydrous storage, periodic NMR monitoring
Computational Analysis DFT for charge distribution, MD simulations for solubility predictions

Critical Analysis of Contradictions

  • Reactivity Variations : Conflicting reports on electrophilic substitution positions may stem from solvent polarity or catalyst choice. Controlled experiments with deuterated analogs can clarify mechanisms .
  • Spectroscopic Data : Differences in NMR shifts may reflect solvent effects (e.g., CDCl3 vs. DMSO-d6). Standardized reporting conditions are essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.